2-Hexanoylthiophene
Overview
Description
2-Hexanoylthiophene is a sulfur-containing organic compound with the chemical formula C10H14OS . It is a heterocyclic compound and a thiophene compound . The common name for this compound is 2-hexanoylthiophene and its CAS Number is 26447-67-6 .
Synthesis Analysis
One method for the synthesis of 2-Hexanoylthiophene involves the reaction of 2-Hexanone with Thiophene-2-boronic acid in the presence of a strong acid catalyst, such as Hydrochloric Acid .
Molecular Structure Analysis
The molecular formula of 2-Hexanoylthiophene is C10H14OS . It has a molecular weight of 182.28300 . The exact mass is 182.07700 .
Physical And Chemical Properties Analysis
2-Hexanoylthiophene has a density of 1.032g/cm3 . Its boiling point is 279.4ºC at 760 mmHg . The flash point is 122.8ºC . The vapor pressure is 0.00403mmHg at 25°C . The index of refraction is 1.514 .
Scientific Research Applications
- Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Medicinal Chemistry
Material Science
- Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
- Thiophene derivatives are utilized in material science as corrosion inhibitors .
- They play a vital role in the advancement of organic semiconductors .
- They are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- They have a prominent role in the advancement of organic semiconductors .
- Thiophene-based compounds are used in the design of organic semiconductors .
- They are used in the fabrication of organic light-emitting diodes (OLEDs) .
- Thiophene-based compounds are used in the design and fabrication of OLEDs .
- They are used in the design of electrochemically stable, multi-colored dopants for use in OLEDs .
Medicinal Chemistry
Material Science
Industrial Chemistry
Organic Semiconductors
Organic Light-Emitting Diodes (OLEDs)
Corrosion Inhibitors
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-thiophen-2-ylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZQNUYYOLFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334297 | |
Record name | 2-Hexanoylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexanoylthiophene | |
CAS RN |
26447-67-6 | |
Record name | 2-Hexanoylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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